molecular formula C18H16N4O B14936550 N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B14936550
M. Wt: 304.3 g/mol
InChI Key: CGEWZUMBKTZYBQ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide: is a complex organic compound that combines the structural features of benzimidazole and indole. These two heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The benzimidazole moiety is known for its presence in many bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The indole structure is similarly important in medicinal chemistry, being a core component of many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide typically involves the condensation of a benzimidazole derivative with an indole derivative. One common method involves the reaction of 2-(chloromethyl)-1H-benzimidazole with 1-methyl-1H-indole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized benzimidazole or indole derivatives.

    Reduction: Reduced benzimidazole or indole derivatives.

    Substitution: Substituted benzimidazole or indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological targets such as enzymes and receptors.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antiviral, anticancer, or antimicrobial activities, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The indole structure can similarly interact with biological targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide
  • N-(1H-benzimidazol-2-ylmethyl)-2-[(2-chlorobenzyl)thio]acetamide
  • N-(1H-benzimidazol-2-ylmethyl)benzamide

Comparison: Compared to similar compounds, N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide stands out due to its unique combination of benzimidazole and indole structures. This dual functionality allows for a broader range of biological activities and chemical reactivity. The presence of the indole moiety, in particular, enhances its potential as a bioactive molecule, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C18H16N4O/c1-22-9-8-12-10-13(6-7-16(12)22)18(23)19-11-17-20-14-4-2-3-5-15(14)21-17/h2-10H,11H2,1H3,(H,19,23)(H,20,21)

InChI Key

CGEWZUMBKTZYBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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